molecular formula C19H23NO2 B2680136 N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 303031-94-9

N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide

Cat. No.: B2680136
CAS No.: 303031-94-9
M. Wt: 297.398
InChI Key: FSTIQZXNQUEXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl group, a phenoxy group, and an acetamide group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide typically involves the reaction of 4-(4-methylphenyl)phenol with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-methoxyaniline: Shares the tert-butyl group but differs in the presence of a methoxy group instead of the phenoxy group.

    N-tert-butyl-2-(4-methylphenyl)acetamide: Similar structure but lacks the phenoxy group.

Uniqueness

N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-5-7-15(8-6-14)16-9-11-17(12-10-16)22-13-18(21)20-19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTIQZXNQUEXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.